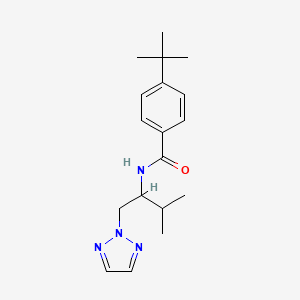
4-(tert-butyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(tert-butyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide is a useful research compound. Its molecular formula is C18H26N4O and its molecular weight is 314.433. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(tert-butyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide is a triazole derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological properties, including anticancer effects, antimicrobial activity, and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Chemical Formula : C_{17}H_{26}N_{4}O
- Molecular Weight : 302.42 g/mol
Biological Activity Overview
Research indicates that triazole derivatives, including the compound , exhibit a variety of biological activities:
-
Anticancer Activity :
- Triazole derivatives are known to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- A study demonstrated that related triazole compounds exhibit significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the micromolar range .
-
Antimicrobial Properties :
- Triazole compounds often display broad-spectrum antimicrobial activity. Research shows that certain triazoles can inhibit the growth of bacteria and fungi effectively.
- The compound under study has shown promising results against various strains of bacteria and fungi, suggesting potential applications in treating infections .
-
Mechanisms of Action :
- The biological activity of triazoles is often attributed to their ability to interact with specific enzymes or receptors involved in cell growth and proliferation.
- For instance, some studies highlight that triazoles can act as inhibitors of enzymes like CYP450, which are crucial for steroid synthesis in cancer cells .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of triazole derivatives against human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 0.5 µM to 10 µM against MCF-7 cells. The mechanism was identified as apoptosis induction through the activation of caspase pathways .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of various triazoles, including the target compound. It was found that the compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. This suggests its potential as an antibacterial agent in clinical settings .
Data Tables
Properties
IUPAC Name |
4-tert-butyl-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O/c1-13(2)16(12-22-19-10-11-20-22)21-17(23)14-6-8-15(9-7-14)18(3,4)5/h6-11,13,16H,12H2,1-5H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUICISPNFKOGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














